Product packaging for Chelilutine(Cat. No.:)

Chelilutine

Cat. No.: B1205590
M. Wt: 378.4 g/mol
InChI Key: LZJHNXHYKRKCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chelilutine is a benzophenanthridine alkaloid, a class of nitrogen-containing small molecules naturally found in plants of the Papaveraceae family, such as Chelidonium majus and Sanguinaria canadensis . This compound is part of a group of quaternary benzophenanthridine alkaloids (QBAs) recognized for their significant biological activities . As a research chemical, this compound is of primary interest in oncology and cell biology. Studies on related alkaloids have demonstrated that benzophenanthridines like this compound exhibit strong antiproliferative activity against various cancer cell lines, including malignant melanoma, regardless of their p53 status . The general mechanisms of action for this class of compounds are diverse and may include the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with DNA function through intercalation . The specific research applications and full mechanistic profile of this compound are an active area of scientific investigation, making it a promising candidate for further exploration in developing novel anticancer strategies . This product is supplied for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20NO5+ B1205590 Chelilutine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20NO5+

Molecular Weight

378.4 g/mol

IUPAC Name

1,2,4-trimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium

InChI

InChI=1S/C22H20NO5/c1-23-10-15-20(18(24-2)9-19(25-3)22(15)26-4)13-6-5-12-7-16-17(28-11-27-16)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1

InChI Key

LZJHNXHYKRKCDZ-UHFFFAOYSA-N

SMILES

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC5=C(C=C42)OCO5

Canonical SMILES

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC5=C(C=C42)OCO5

Synonyms

chelilutine

Origin of Product

United States

Biosynthesis and Production of Chelilutine

Elucidation of Biosynthetic Pathways

The biosynthesis of Chelilutine, like other benzophenanthridine alkaloids, originates from amino acid precursors and proceeds through a cascade of enzymatic conversions.

The foundational precursor for benzylisoquinoline alkaloids, including this compound, is the amino acid tyrosine genome.jpmdpi.comresearchgate.netresearchgate.net. Tyrosine undergoes decarboxylation to yield dopamine (B1211576), and it also serves as the source for 4-hydroxyphenylacetaldehyde (4-HPAA) genome.jpresearchgate.net. The condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the initial BIA scaffold, (S)-norcoclaurine genome.jpresearchgate.net.

Through subsequent enzymatic modifications, including methylation, hydroxylation, and O-methylation, (S)-norcoclaurine is converted into (S)-reticuline mdpi.comresearchgate.netresearchgate.net. (S)-Reticuline is a pivotal branch-point intermediate, serving as the direct precursor for a wide array of BIAs, including the benzophenanthridine alkaloids mdpi.comrsc.orgnih.govwikipedia.orgnih.gov.

Table 1: Key Precursor Compounds and Transformations in BIA Biosynthesis

Precursor CompoundDerived FromKey Intermediate ProductsMajor Alkaloid Classes Derived
TyrosinePrimary MetabolismDopamine, 4-HPAABenzylisoquinoline Alkaloids (BIAs)
(S)-NorcoclaurineDopamine + 4-HPAA(S)-ReticulineAll BIAs, including Benzophenanthridines
(S)-Reticuline(S)-Norcoclaurine(S)-ScoulerineBenzophenanthridines, Protoberberines, Morphine, Berberine, etc.

A critical enzymatic step in the pathway leading to benzophenanthridine alkaloids is the conversion of (S)-reticuline to (S)-scoulerine. This transformation is catalyzed by the Berberine Bridge Enzyme (BBE) , also known as (S)-reticuline oxidase nih.govwikipedia.orgnih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov. BBE catalyzes an oxidative ring closure, forming a carbon-carbon bond that is referred to as the "berberine bridge" wikipedia.orgnih.govresearchgate.net. This reaction is considered a rate-limiting step and a significant branch point in BIA biosynthesis wikipedia.orgnih.govresearchgate.net.

Following the formation of (S)-scoulerine, a series of enzymes, including various cytochrome P450 monooxygenases and methyltransferases, orchestrate further modifications. These enzymes introduce hydroxyl groups, methyl groups, and methylenedioxy bridges, ultimately leading to the formation of the characteristic benzophenanthridine skeleton nih.govmdpi.com. While specific enzymes directly converting (S)-scoulerine to this compound are not detailed in all sources, the general pathway involves steps like hydroxylation and methylation, common to the biosynthesis of related alkaloids such as sanguinarine (B192314) and chelerythrine (B190780) nih.govmdpi.com.

Table 2: Key Enzymes in Benzophenanthridine Alkaloid Biosynthesis

Enzyme NameReaction CatalyzedSignificance
Berberine Bridge Enzyme (BBE)Oxidative ring closure of (S)-reticuline to (S)-scoulerineForms the "berberine bridge"; a key branch point in BIA biosynthesis. nih.govwikipedia.orgnih.govresearchgate.net
N-methylcoclaurine 3′-hydroxylase (CYP80B1)Hydroxylation of (S)-N-methylcoclaurineInvolved in the pathway leading to benzophenanthridine alkaloids. nih.gov
4′-O-methyltransferase (4′-OMT)Methylation of the 4′-hydroxyl group of a precursorPlays a role in the pre-reticuline pathway and downstream steps. mdpi.com
Cytochrome P450 enzymes (e.g., CYP719A)Hydroxylation, methylenedioxy bridge formationCatalyze various oxidative steps in the pathway. mdpi.com
Methyltransferases (e.g., 6OMT, CNMT)Methylation of hydroxyl or amine groupsEssential for modifying precursor structures. mdpi.comresearchgate.netresearchgate.net

The biosynthesis of BIAs is characterized by several branching points, allowing for the diversification into numerous alkaloid classes. (S)-Reticuline is the primary branch-point intermediate from which pathways diverge to produce protoberberines, morphinans, berberines, and importantly, benzophenanthridines mdpi.comrsc.orgwikipedia.orgnih.gov.

Following the BBE-catalyzed conversion of (S)-reticuline to (S)-scoulerine, the pathway continues towards the benzophenanthridine nucleus. (S)-Scoulerine is a common intermediate for sanguinarine, chelerythrine, and other related alkaloids, including this compound researchgate.netfrontiersin.orgrsc.orgebi.ac.ukresearchgate.net. Further enzymatic steps, such as oxidations and methylations, lead to the formation of dihydrobenzophenanthridine intermediates, which are then converted to the final aromatic benzophenanthridine alkaloids nih.govmdpi.com. The specific sequence of these later-stage modifications dictates the final structure, differentiating compounds like this compound from its structural relatives.

Genetic and Molecular Basis of Biosynthesis

The enzymatic reactions described above are encoded by specific genes within the plant's genome. Understanding these genes and their expression patterns is key to comprehending and potentially manipulating the biosynthetic process.

The genes encoding key enzymes in the BIA pathway, particularly those leading to benzophenanthridines, have been a focus of research. Genes for the Berberine Bridge Enzyme (BBE) have been successfully isolated and characterized from various plant species, including Eschscholzia californica and Macleaya cordata nih.govresearchgate.netresearchgate.netnih.govnih.gov. The identification and cloning of BBE genes have been instrumental in metabolic engineering efforts aimed at enhancing alkaloid production nih.govresearchgate.netnih.gov.

Furthermore, genes encoding other crucial enzymes, such as N-methylcoclaurine 3′-hydroxylase (e.g., CYP80B1) and various methyltransferases (e.g., 4′-OMT), have also been identified and implicated in the biosynthesis of benzophenanthridine alkaloids nih.govmdpi.com. While specific genes exclusively dedicated to this compound synthesis might not be individually cataloged in all studies, the genes responsible for the shared pathway enzymes are recognized as fundamental to its production.

Table 3: Identified Genes for Key Biosynthetic Enzymes

Enzyme NameRepresentative Gene(s) Identified (Examples)Plant Source (Examples)Notes
Berberine Bridge Enzyme (BBE)EcBBE, McBBEE. californica, M. cordataGenes have been cloned and overexpressed for metabolic engineering. nih.govresearchgate.netnih.govnih.gov
N-methylcoclaurine 3′-hydroxylase (CYP80B1)CYP80B1E. californicaAntisense suppression of this gene impacts alkaloid accumulation. nih.gov
4′-O-methyltransferase (4′-OMT)Ps4′OMT, Cj4′OMTP. somniferum, C. japonicaInvolved in pre-reticuline pathway and downstream steps; gene expression studied under stress. mdpi.com
Norcoclaurine 6-O-methyltransferase (6OMT)Ps6OMT, Cy6OMTP. somniferum, C. japonicaInvolved in the conversion of (S)-norcoclaurine. mdpi.comresearchgate.net
Coclaurine-N-methyltransferase (CNMT)PsCNMT, CyCNMTP. somniferum, C. japonicaInvolved in the conversion of (S)-norcoclaurine. mdpi.comresearchgate.netresearchgate.net

Transcriptomic and proteomic analyses provide powerful tools for understanding the regulation and expression levels of genes and proteins involved in alkaloid biosynthesis. These studies can reveal how environmental factors or elicitors influence the production of enzymes and, consequently, the accumulation of target compounds like this compound.

For instance, studies involving the suppression of key genes like BBE and CYP80B1 using antisense RNA in Eschscholzia californica cell cultures have demonstrated a significant reduction in benzophenanthridine alkaloid accumulation nih.gov. These experiments highlight the critical role of these genes and provide insights into how their expression levels directly impact metabolic flux. Transcriptomic studies can identify which genes are upregulated or downregulated under specific conditions, while proteomic studies can confirm the presence and abundance of the corresponding enzymes frontiersin.orgfrontiersin.orgnih.govnih.govelifesciences.org.

Metabolic engineering efforts often leverage these omics approaches. For example, overexpressing genes encoding BBE in plant cell cultures or microbial hosts has been shown to increase the production of downstream alkaloids researchgate.netnih.gov. Such studies, while often focusing on a broader class of alkaloids (e.g., benzophenanthridines), provide a framework for understanding the genetic and molecular basis that underpins the biosynthesis of individual compounds like this compound.

Compound List:

this compound

Tyrosine

(S)-Reticuline

(S)-Norcoclaurine

(S)-Scoulerine

Sanguinarine

Chelerythrine

Chelirubine

Macarpine (B1218228)

Protopine

Allocryptopine

Nitidine (B1203446)

Isoarnottianamide

Dopamine

4-Hydroxyphenylacetaldehyde (4-HPAA)

(S)-N-methylcoclaurine

Biotechnological Approaches for Enhanced Production

The field of plant biotechnology provides a suite of tools to overcome the limitations of natural product extraction. Plant cell factories, utilizing callus, suspension, or hairy root cultures, serve as platforms for the in vitro production of secondary metabolites frontiersin.orgresearchgate.netnih.govnih.govkoreascience.kririspublishers.com. These systems allow for controlled cultivation and the application of specific strategies to boost metabolite yields. Furthermore, advancements in synthetic biology and metabolic engineering are enabling the manipulation of biosynthetic pathways, both in native hosts and through heterologous expression, to optimize the production of target compounds and their analogues rsc.orgnih.govmdpi.comresearchgate.netnih.gov.

Cell Culture Elicitation Strategies

Elicitation is a widely adopted technique in plant biotechnology to stimulate the production of secondary metabolites. Elicitors are compounds, either biotic (derived from living organisms) or abiotic (non-biological), that trigger plant defense responses or alter metabolic pathways, leading to an increased synthesis of desired compounds nih.govnih.govirispublishers.com.

Salicylic (B10762653) Acid (SA): Salicylic acid is a well-established plant hormone and elicitor known to induce defense mechanisms and enhance secondary metabolite production. Studies involving Eschscholzia californica cell cultures have demonstrated that SA treatment can significantly boost the accumulation of benzophenanthridine alkaloids, including sanguinarine and macarpine, which are structurally related to this compound koreascience.krmdpi.comresearchgate.netfrontiersin.org. For instance, SA at a concentration of 4 mg/L, often in combination with precursor supplementation, has been shown to increase sanguinarine production by approximately threefold and macarpine by about 4.5-fold compared to non-elicited cultures mdpi.comresearchgate.net. The application of SA also correlates with increased gene expression of key enzymes involved in the benzophenanthridine alkaloid biosynthetic pathway, such as 4′-O-methyltransferase (4′-OMT) and cytochrome P450 enzymes (CYP719A2, CYP719A3) mdpi.comresearchgate.net.

Microbial Elicitors: Components derived from microorganisms, such as fungal cell wall elements or yeast extract, also act as effective elicitors. Research has shown that cell wall components from fungi like Penicillium and Saccharomyces can induce a massive accumulation of benzophenanthridine alkaloids, including this compound, in Eschscholzia californica suspension cultures koreascience.kr. These microbial elicitors trigger specific signaling pathways that lead to the activation of alkaloid biosynthesis. Studies have reported that elicited E. californica cultures can achieve alkaloid yields ranging from negligible levels up to 1.7% on a dry weight basis, with specific induction media further enhancing accumulation to levels such as 17 mg/g dry weight koreascience.kr. Yeast extract is also commonly employed as a biotic elicitor to stimulate secondary metabolite production in various plant cell cultures nih.govnih.govresearchgate.net.

Table 1: Impact of Salicylic Acid and L-tyrosine Elicitation on Benzophenanthridine Alkaloid Production in Eschscholzia californica Cell Cultures

TreatmentAlkaloidFold Increase (Approx.)Peak Yield (μg/g DCW)Reference(s)
SA (4 mg/L) + L-tyrosine (1 mM)Sanguinarine3x5665.22 ± 435.8 mdpi.comresearchgate.net
SA (4 mg/L) + L-tyrosine (1 mM)Macarpine4.5xN/A researchgate.net

*DCW: Dried Cell Weight; N/A: Not Available in the cited source for this specific metric.

Table 2: Benzophenanthridine Alkaloid Induction by Microbial Elicitors in Eschscholzia californica Cell Cultures

Elicitor TypeInduced AlkaloidsYield Range (% DW)Induction Medium Yield (mg/g DW / mg/L)Reference(s)
Fungal cell wall components (Penicillium, Saccharomyces)Sanguinarine, Chelirubine, Chelerythrine, this compound, Macarpine0 - 1.717 mg/g DW / 146 mg/L koreascience.kr
Yeast ExtractGeneral secondary metabolite enhancementN/AN/A nih.govnih.govresearchgate.net

*DW: Dry Weight; N/A: Not Available in the cited source for this specific metric.

Precursor Supplementation Studies

Precursor supplementation involves feeding plant cell cultures with specific precursor molecules that are intermediates in the biosynthetic pathway of the target compound. This strategy aims to increase the availability of building blocks, thereby channeling metabolic flux towards the desired product. L-tyrosine, a known precursor in the biosynthesis of benzylisoquinoline alkaloids, has been effectively used in conjunction with salicylic acid to enhance the production of benzophenanthridine alkaloids in Eschscholzia californica cell cultures mdpi.comresearchgate.netfrontiersin.org. The combined treatment of SA and L-tyrosine has demonstrated a synergistic effect, leading to significantly higher yields of sanguinarine and macarpine compared to either treatment alone mdpi.comresearchgate.net.

Synthetic Biology and Metabolic Engineering for Heterologous Production

Synthetic biology and metabolic engineering offer powerful tools for the targeted modification of metabolic pathways, enabling the production of complex molecules like this compound in heterologous host organisms (e.g., bacteria or yeast) or enhancing their production in engineered plant cell systems rsc.orgnih.govmdpi.comresearchgate.netnih.gov. These disciplines focus on understanding, redesigning, and constructing biological systems for novel functions, including the efficient biosynthesis of natural products.

Combinatorial biosynthesis involves the genetic manipulation of biosynthetic gene clusters to create novel combinations of enzymes and pathways. This approach allows for the generation of diverse libraries of natural product analogues by mixing and matching genes from different pathways or by modifying existing ones nih.govucsc.edursc.orgnih.gov. By introducing variations into the biosynthetic machinery, researchers can produce structurally modified compounds that may possess improved or novel biological activities. This strategy merges chemical synthesis principles with biological production systems to explore chemical diversity nih.govpsu.edu.

Mutasynthesis, also known as mutational biosynthesis, is a hybrid approach that combines chemical synthesis with microbial fermentation. In this method, a genetically engineered microorganism, which is deficient in a specific step of a biosynthetic pathway (a mutant strain), is fed with a chemically synthesized analogue of the missing intermediate rsc.orgpsu.edursc.orgd-nb.infonih.govcam.ac.uk. The host organism's intact biosynthetic machinery then incorporates this exogenous intermediate to produce a modified natural product. Mutasynthesis is particularly attractive for creating small libraries of natural product derivatives, leveraging the precision of biological synthesis with the flexibility of chemical modification psu.edu.

Compound List

this compound

Benzophenanthridine alkaloids (BPAs)

(S)-reticuline

Sanguinarine

Chelirubine

Macarpine

Chelerythrine

Sanguirubine (B1198575)

Sanguilutine (B1208826)

Protopine

Allocryptopine

Nitidine

Isoarnottianamide

Fagaronine

Coralyne

4′-O-methyltransferase (4′-OMT)

Cytochrome P450 enzymes (CYP719A2, CYP719A3)

Berberine bridge enzyme (BBE)

N-methylcoclaurine 3′-hydroxylase (CYP80B1)

Molecular and Cellular Mechanisms of Action

Cellular Pathway Modulation

Chelilutine, a benzophenanthridine alkaloid, demonstrates significant influence over fundamental cellular pathways that govern cell life, death, and movement. Its interaction with these pathways underpins its observed biological activities, particularly in the context of cancer cell biology. The compound can halt the cellular reproductive cycle, prevent uncontrolled proliferation, influence the process of cell specialization, and inhibit the spread of malignant cells.

Cell Cycle Arrest (e.g., G1, G2/M, M-phase arrest)

This compound has been shown to interfere with the normal progression of the cell cycle, a key mechanism in controlling cell division. biocompare.com By disrupting the cycle at specific checkpoints, it can prevent cancer cells from replicating. Research indicates that the effects of this compound can be cell-type specific.

For instance, in human leukemia HL-60 cells, chelerythrine (B190780), a closely related alkaloid, induced an arrest at the G1 phase of the cell cycle at a concentration equivalent to its half-maximal inhibitory concentration (IC50) of 2.6 µM. researchgate.net At higher concentrations, it led to an accumulation of cells in the G2/M phase. researchgate.net Similarly, treatment of prostate cancer cell lines with chelerythrine resulted in cell cycle arrest by increasing the levels of cyclin-dependent kinase inhibitors p21 and p27. researchgate.net

Conversely, studies on BGC-823 human gastric cancer cells showed that chelerythrine caused a significant arrest in the S phase. researchgate.net In human glioblastoma cells, the related alkaloid chelidonine (B1668607) was found to induce arrest in the G2/M phase. frontiersin.org This ability to halt cell division at various phases—G1, S, or G2/M—is a critical aspect of its mechanism of action. researchgate.netfrontiersin.org The specific phase of arrest can depend on the cell line and the concentration of the compound used. researchgate.net

Table 1: Summary of Cell Cycle Arrest Effects of Chelerythrine in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Phase of Arrest Key Findings Reference
HL-60 Human Promyelocytic Leukemia G1 and G2/M G1 arrest at IC50 concentration; G2/M arrest at higher concentrations. researchgate.net
BGC-823 Human Gastric Cancer S and G2/M Apoptosis was positively correlated with the number of cells in the S and G2/M phases. researchgate.net
SMMC-7721 Human Hepatocellular Carcinoma S Chelerythrine chloride blocked the S-phase of the cell cycle. frontiersin.org
Prostate Cancer Cells Prostate Cancer G1 Induced arrest by increasing p21 and p27 inhibitors. researchgate.net
LoVo Cells Human Colon Cancer G2/M Luteolin, another natural compound, induced G2/M arrest. nih.gov

Inhibition of Cell Proliferation

A direct consequence of cell cycle arrest is the inhibition of cell proliferation. This compound has been consistently shown to suppress the growth of various cancer cells in a manner that is dependent on both the dose and the duration of exposure. frontiersin.org This anti-proliferative effect is a hallmark of its activity. researchgate.net

In human gastric cancer (BGC-823) cells, chelerythrine chloride was found to inhibit cell proliferation in a time- and dose-dependent manner. frontiersin.org Similar effects were observed in SMMC-7721 human hepatocellular carcinoma cells and B16 melanoma cells. frontiersin.org The mechanism often involves the induction of apoptosis (programmed cell death) alongside cell cycle arrest. frontiersin.orgresearchgate.net For example, in BGC-823 cells, the inhibition of proliferation was linked to the disruption of mitochondrial membrane potential and activation of caspases, key executioners of apoptosis. frontiersin.org

The anti-proliferative activity of this compound and related compounds has been documented across a wide range of cancer cell lines, including cervical cancer, lung cancer, and liver cancer, highlighting its broad potential. frontiersin.orgresearchgate.net

Modulation of Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Dysregulation of this process is a key feature of cancer, where cells often remain in an immature, proliferative state. Some natural compounds can modulate this process, encouraging cancer cells to differentiate and thereby lose their capacity for unlimited growth. unibo.itmedcraveonline.com

The modulation of differentiation often involves epigenetic changes, such as alterations in DNA methylation and histone modifications, which regulate gene expression patterns. medcraveonline.comnih.gov While direct and extensive evidence for this compound's role in cellular differentiation is still emerging, studies on related compounds and complex formulas suggest a potential role. For instance, a combination therapy involving chelidonine, an alkaloid from the same plant source (Chelidonium majus), was shown to foster cellular differentiation in B16F10 melanoma cells. nih.gov This was part of a multi-faceted effect that also included cell cycle arrest and enhanced melanogenesis. nih.gov Research on other compounds has shown that reducing the levels of chelatable cellular copper can inhibit the differentiation of hematopoietic progenitor cells, indicating that metal chelation, a property of some alkaloids, can be a mechanism for modulating differentiation. nih.gov

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate from the primary tumor and invade surrounding tissues is the basis of metastasis. oncotarget.com this compound has demonstrated a capacity to inhibit these critical processes. frontiersin.org

Studies have shown that chelerythrine can inhibit the migration and invasion of pancreatic cancer cells and the highly metastatic human hepatocellular carcinoma cell line MHCC97-H. researchgate.netfrontiersin.org This inhibition is often linked to the modulation of key signaling pathways involved in cell motility. For example, in one study, chelerythrine was found to decrease the phosphorylation of Focal Adhesion Kinase (FAK), a critical protein in cell adhesion and migration signaling. researchgate.net The inhibition of FAK has been linked to a reduction in the invasive properties of melanoma cells. mdpi.com

The mechanism of inhibiting invasion can also involve the suppression of matrix metalloproteinases (MMPs), which are enzymes that break down the extracellular matrix, allowing cancer cells to move through tissues. mdpi.com By targeting pathways like FAK and potentially MMPs, this compound can effectively reduce the metastatic potential of cancer cells. researchgate.netmdpi.com

Table 2: Summary of Findings on Inhibition of Cell Migration and Invasion This table is interactive. You can sort and filter the data.

Cell Line / Model Cancer Type Key Findings Associated Pathway/Molecule Reference
Pancreatic Cancer Cells Pancreatic Cancer Dihydrosanguinarine (related alkaloid) inhibits migration and invasion. Not specified researchgate.net
MHCC97-H Hepatocellular Carcinoma Chelerythrine chloride inhibits invasion and migration. Not specified frontiersin.org
BGC-823 Gastric Cancer Chelerythrine decreased phosphorylation of FAK. Focal Adhesion Kinase (FAK) researchgate.net
SKOV3 & MDA-MB-231 Ovarian & Breast Cancer Thrombin inhibitor haemathrin 2S diminished thrombin-promoted migration and invasion. Akt, p38 MAPK nih.gov
MDA-MB-231 Breast Cancer LY-290181 inhibited migration and invasion. Twist1, ERK, JNK bmbreports.org

Molecular Target Identification and Interaction

To understand the cellular effects of this compound, it is essential to identify its direct molecular targets. The compound's ability to modulate complex cellular pathways stems from its interaction with specific biomolecules, most notably nucleic acids.

Interaction with DNA and Nucleic Acids (e.g., DNA G-quadruplexes)

This compound belongs to a class of alkaloids known to interact directly with DNA. researchgate.net One of the most significant findings in this area is the ability of quaternary benzo[c]phenanthridine (B1199836) alkaloids to selectively bind to and stabilize non-canonical DNA structures known as G-quadruplexes (G4s). nlk.cz

G-quadruplexes are four-stranded structures that can form in guanine-rich sequences of DNA. rsc.orgnih.gov These structures are often found in important regulatory regions of the genome, such as the ends of chromosomes (telomeres) and in the promoter regions of oncogenes (cancer-causing genes). rsc.orgnih.gov The formation and stabilization of G4 structures can act as a roadblock for DNA replication and transcription. nih.gov

By binding to and stabilizing G-quadruplexes in the promoters of oncogenes like c-MYC, these alkaloids can downregulate the expression of the cancer-promoting proteins. This represents a novel anti-cancer strategy. nih.gov The interaction is not limited to simple intercalation between DNA base pairs; it is a specific recognition of a complex, three-dimensional nucleic acid structure, making G-quadruplexes a promising target for therapeutic intervention. researchgate.netnih.gov

Protein and Enzyme Interaction Studies

This compound and its related benzophenanthridine alkaloids exhibit significant interactions with various protein kinases, playing a crucial role in their cellular effects. Research has identified this compound as an inhibitor of several key kinases involved in cancer cell proliferation and survival.

One of the notable targets of the related alkaloid chelidonine is Serine/Threonine Kinase 19 (STK19) , a known activator of NRAS, which is frequently mutated in melanoma. nih.govresearchgate.net Chelidonine has been identified as a potent and selective inhibitor of STK19 kinase activity. researchgate.net In vitro studies have shown that chelidonine inhibits STK19 with an IC50 value of 123.5 ± 19.3 nM. nih.gov This inhibition subsequently affects downstream signaling pathways of RAS proteins, such as Raf/MEK and PI3K-AKT, leading to cellular senescence and apoptosis in NRAS-mutant cancer cells. nih.govmdpi.com Specifically, treatment with 5 and 20 µmol/L of chelidonine was found to inhibit STK19 and reduce the phosphorylation of NRAS S89, MEK, ERK1/2, and AKT in all four tested NRAS-mutant melanoma cell lines. mdpi.com

Protein Kinase C (PKC) is another important target. The related alkaloid chelerythrine is a well-documented inhibitor of PKC, with an IC50 of 660 nM. tocris.comrndsystems.comnih.gov It acts as a competitive inhibitor with respect to the phosphate (B84403) acceptor and a non-competitive inhibitor with respect to ATP. nih.gov This inhibition of PKC is linked to a range of biological activities, including antitumor effects. tocris.comnih.govresearchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Several benzophenanthridine alkaloids, including those structurally similar to this compound, have been shown to modulate this pathway. For instance, chelidonine has been observed to inhibit the PI3K/AKT pathway, contributing to its anticancer effects in breast cancer and non-small cell lung cancer. nih.govfrontiersin.org It achieves this by decreasing the expression of AKT. nih.gov Similarly, chelerythrine has been shown to inhibit the PI3K/Akt/mTOR pathway in hepatocellular carcinoma. taylorandfrancis.com Sanguinarine (B192314), another related alkaloid, also inhibits the PI3K/AKT/mTOR signaling pathway in melanoma. nih.gov

Furthermore, the Epidermal Growth Factor Receptor (EGFR)-AMP-activated protein kinase (AMPK) pathway is a target of these alkaloids. Chelidonine has been found to selectively inhibit the growth of gefitinib-resistant non-small cell lung cancer cells by modulating the EGFR-AMPK pathway. nih.govtaylorandfrancis.comsci-hub.se

Interactive Table: Kinase Inhibition by this compound and Related Alkaloids

AlkaloidTarget KinaseIC50Cellular ContextPrimary EffectCitations
ChelidonineSTK19123.5 ± 19.3 nMNRAS-mutant melanomaInhibition of NRAS signaling, apoptosis nih.govresearchgate.netmdpi.commdpi.com
ChelerythrinePKC660 nMRat brain, various cancer cellsInhibition of cell proliferation, apoptosis tocris.comrndsystems.comnih.govresearchgate.net
ChelidoninePI3K/AKTNot specifiedBreast cancer, NSCLCInhibition of cell growth and survival nih.govfrontiersin.org
ChelerythrinePI3K/Akt/mTORNot specifiedHepatocellular carcinomaInhibition of metastasis taylorandfrancis.com
SanguinarinePI3K/AKT/mTORNot specifiedMelanomaInhibition of invasion and migration nih.gov
ChelidonineEGFR-AMPKNot specifiedGefitinib-resistant NSCLCInhibition of cell growth nih.govtaylorandfrancis.comsci-hub.se

This compound and its analogs exert significant influence over cellular function by modulating the activity of various transcription factors that are pivotal in inflammation, cell survival, and proliferation.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and cancer. The related alkaloid, chelidonine, has been shown to inhibit the NF-κB pathway. researchgate.net It suppresses the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα) and the subsequent nuclear translocation of the RELA (p65) subunit. nih.gov By inhibiting NF-κB activation, chelidonine downregulates the expression of target genes involved in inflammation, proliferation, and apoptosis. nih.gov This inhibitory effect on the TLR4/NF-κB signaling pathway has been observed in various cancer models, including melanoma. researchgate.net Sanguinarine, another related alkaloid, also blocks the NF-κB signaling pathway. mdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor implicated in cancer cell survival and proliferation. Chelidonine has been found to inhibit the phosphorylation of STAT3 in human melanoma cells, contributing to a G2/S phase arrest. nih.govmdpi.com In uveal melanoma cells, chelidonine has demonstrated opposing effects on IL-6-induced activation and constitutive serine phosphorylation of STAT3. mdpi.com Sanguinarine has also been shown to inhibit the activation of STAT3. mdpi.com

The Forkhead box protein O3 (FOXO3) and Forkhead box protein M1 (FOXM1) are transcription factors with opposing roles in cell fate, with FOXO3 generally acting as a tumor suppressor and FOXM1 as an oncogene. Chelidonine has been shown to modulate the AKT/FOXO3/FOXM1 axis in breast cancer cells. researchgate.netnih.govfrontiersin.org By inhibiting AKT, chelidonine promotes the expression of FOXO3 and weakens the expression of FOXM1, leading to M-phase arrest and mitotic catastrophe in breast cancer cells. researchgate.net FOXM1 is known to regulate the expression of genes involved in the G2/M phase of the cell cycle, and its inhibition is a key aspect of chelidonine's anticancer activity. nih.gov

While direct modulation of Nrf2 by this compound is not extensively documented in the provided results, the broad-spectrum activity of benzophenanthridine alkaloids on various signaling pathways suggests potential indirect effects on this transcription factor, which is a master regulator of the antioxidant response.

Interactive Table: Modulation of Transcription Factors by this compound and Related Alkaloids

AlkaloidTranscription FactorEffectCellular ContextDownstream ConsequencesCitations
ChelidonineNF-κBInhibitionHCT116 cells, MelanomaDownregulation of inflammatory and proliferative genes researchgate.netnih.gov
SanguinarineNF-κBInhibitionVarious cancer cellsInhibition of cell migration mdpi.com
ChelidonineSTAT3Inhibition of phosphorylationHuman melanoma cells, Uveal melanoma cellsG2/S phase arrest nih.govmdpi.commdpi.com
SanguinarineSTAT3Inhibition of activationBreast cancer cellsInhibition of hyperplasia mdpi.com
ChelidonineFOXO3UpregulationBreast cancer cellsPromotion of apoptosis researchgate.netnih.govfrontiersin.org
ChelidonineFOXM1DownregulationBreast cancer cellsMitotic catastrophe researchgate.netnih.govfrontiersin.org

Recent studies have revealed that this compound and other quaternary benzo[c]phenanthridine alkaloids (QBAs) can induce cancer cell death by interacting with cellular Inhibitor of Apoptosis Proteins (cIAPs), specifically cIAP1 and cIAP2. These proteins are key regulators of apoptosis and necroptosis.

Research has demonstrated that this compound, along with sanguinarine, sanguirubine (B1198575), and chelerythrine, can overcome the resistance of cancer cells deficient in caspase-3, -7, and -6, as well as FADD-deficient cells. researchgate.net A significant finding is that these QBAs, including this compound, induce the downregulation of both cIAP1 and cIAP2. This effect is similar to that of Smac mimetics, which are known to target cIAPs to promote apoptosis. researchgate.net

The downregulation of cIAP1 and cIAP2 by these alkaloids is a novel mechanism of their action, leading to the induction of both apoptosis and necroptosis in a bimodal fashion, with apoptosis typically preceding necroptosis. researchgate.net This interaction highlights a promising therapeutic strategy, as targeting IAPs can sensitize cancer cells to cell death pathways.

The direct effects of this compound on ribosomal protein biosynthesis are not explicitly detailed in the provided search results. However, the broad range of cellular processes affected by this compound and its related alkaloids, including the inhibition of major signaling pathways like PI3K/AKT/mTOR, suggests potential indirect impacts on protein synthesis. The mTOR pathway is a central regulator of cell growth and proliferation, in part through its control of ribosomal biogenesis and protein translation. Therefore, inhibition of this pathway by alkaloids structurally similar to this compound, such as sanguinarine, would likely lead to a reduction in ribosomal protein biosynthesis. nih.gov Further research is needed to specifically elucidate the direct interactions of this compound with the machinery of ribosomal protein synthesis.

This compound and other benzo[c]phenanthridine alkaloids have been shown to exert significant effects on the cytoskeleton, particularly on microtubules. muni.cz These alkaloids are recognized for their anti-microtubular activity, which is a key mechanism of their cytotoxic and anti-proliferative effects. muni.czresearchgate.net

Studies have demonstrated that in HeLa cells treated with this compound, sanguinarine, chelerythrine, and sanguilutine (B1208826), the microtubular network experiences a thinning out, starting from the cell periphery. muni.cz At higher concentrations of these alkaloids, the microtubules can completely disappear. muni.cz The IC50 value for the cytotoxic effect of this compound on HeLa cells was determined to be 5.2 µg/ml. nih.gov

The interaction of these alkaloids with tubulin, the protein subunit of microtubules, appears to be a primary mechanism. They have been shown to inhibit the taxol-mediated polymerization of tubulin in vitro. muni.cz This disruption of the tubulin-microtubule equilibrium interferes with essential cellular processes that depend on dynamic microtubules, such as mitosis, cell motility, and intracellular transport. muni.czchiba-u.jp The ability of these compounds to interact with microtubules and disrupt their dynamics contributes significantly to their potential as anticancer agents. researchgate.net

Cellular Signaling Pathways Modulated (e.g., MAPK, Akt, ERK, PI3K/AKT, TLR4/NF-κB, Hedgehog, JAK2/STAT3, FAK/PI3K/AKT/mTOR, EGFR-AMPK)

This compound and its related benzophenanthridine alkaloids modulate a wide array of cellular signaling pathways, many of which are fundamental to the development and progression of cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including its components ERK , is a frequent target. Chelerythrine, a related alkaloid, is known to activate MAPK pathways independently of its PKC inhibitory activity. tocris.comrndsystems.com Conversely, chelidonine has been shown to inhibit the MAPK signaling pathway, along with the Akt pathway, to suppress cancer cell proliferation and induce apoptosis. frontiersin.org Sanguinarine also inhibits the ERK1 signaling pathway. mdpi.com

The PI3K/AKT pathway is consistently implicated as a target of these alkaloids. Chelidonine inhibits this pathway in various cancers, leading to reduced cell survival. nih.govfrontiersin.org Sanguinarine and chelerythrine also exert their anticancer effects in part through the inhibition of the PI3K/AKT/mTOR pathway. frontiersin.orgtaylorandfrancis.comnih.gov

The Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway , crucial for inflammatory responses, is inhibited by chelidonine, which has been demonstrated in macrophages and melanoma cells. researchgate.netsci-hub.se

The Hedgehog signaling pathway , which plays a role in cancer stem cell maintenance, is inhibited by sanguinarine in pancreatic cancer stem cells and by nitidine (B1203446) chloride (another benzophenanthridine) in breast cancer cells. nih.govmdpi.com

The JAK2/STAT3 signaling pathway is another target. Nitidine chloride has been shown to inhibit the epithelial-mesenchymal transition and glioma stem cell properties through this pathway. mdpi.com

The Focal Adhesion Kinase (FAK)/PI3K/AKT/mTOR pathway , which is involved in cell adhesion, migration, and invasion, is inhibited by sanguinarine in melanoma. nih.govtandfonline.com

Finally, the EGFR-AMPK signaling pathway is modulated by chelidonine, particularly in the context of overcoming drug resistance in non-small cell lung cancer. nih.govsci-hub.se

Interactive Table: Cellular Signaling Pathways Modulated by this compound and Related Alkaloids

AlkaloidSignaling PathwayEffectCellular ContextOutcomeCitations
ChelerythrineMAPK/ERKActivation-Apoptosis tocris.comrndsystems.com
ChelidonineMAPK, AktInhibitionOral cancer cellsApoptosis frontiersin.org
SanguinarineERK1InhibitionNSCLCInhibition of migration mdpi.com
ChelidoninePI3K/AKTInhibitionBreast cancer, NSCLCApoptosis nih.govfrontiersin.org
SanguinarinePI3K/AKT/mTORInhibitionMelanoma, Nasopharyngeal carcinomaInhibition of growth and invasion frontiersin.orgnih.gov
ChelidonineTLR4/NF-κBInhibitionMacrophages, MelanomaAnti-inflammatory, Anti-tumor researchgate.netsci-hub.se
SanguinarineHedgehogInhibitionPancreatic cancer stem cellsInhibition of stemness nih.gov
Nitidine chlorideHedgehogInhibitionBreast cancer cellsInhibition of EMT and stemness mdpi.com
Nitidine chlorideJAK2/STAT3InhibitionGlioma stem cellsInhibition of EMT and stemness mdpi.com
SanguinarineFAK/PI3K/AKT/mTORInhibitionMelanomaInhibition of invasion and migration nih.govtandfonline.com
ChelidonineEGFR-AMPKModulationGefitinib-resistant NSCLCInhibition of cell growth nih.govsci-hub.se

Structure Activity Relationship Sar and Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activities of quaternary benzophenanthridine alkaloids (QBAs), including chelilutine, are intrinsically linked to their distinct structural features. researchgate.net Key elements such as the planar configuration of the molecule, N-methyl substitutions, hydroxylation patterns, and the specific fusion of the B/C rings are critical for their interaction with various cellular components. researchgate.net These structural characteristics enable them to intercalate with DNA, inhibit enzymes like DNA polymerase and topoisomerases, and induce membrane lipid peroxidation. researchgate.net

Role of Methylenedioxy Rings and Substituents

The presence and positioning of methylenedioxy rings and other substituents on the benzophenanthridine skeleton significantly modulate the biological activity. For instance, the methylenedioxy group in avicine is associated with increased antimicrobial activity compared to nitidine (B1203446), which has two methoxyl groups at the same C-8 and C-9 positions. plos.org Furthermore, the location of these substituents is crucial; chelerythrine (B190780), with two methoxyl groups at C-7 and C-8, exhibits greater antimicrobial activity than nitidine. plos.org

Studies on the anti-inflammatory potential of various QBAs have highlighted the importance of the methylenedioxy ring at the C7-C8 position for reducing the secretion of tumour necrosis factor α (TNF-α). vfu.cz Conversely, the methylenedioxy ring at the C2-C3 position appears to be a key driver of cytotoxic effects. vfu.cz The replacement of a methylenedioxy group at the 7,8-positions with two methoxy (B1213986) groups has been observed to reduce cytotoxic activity, as seen in the case of this compound. chiba-u.jp This underscores the critical role of the intact methylenedioxy functionality for certain biological activities. chiba-u.jp

Influence of Quaternary Nitrogen

The quaternary nitrogen atom is a defining feature of QBAs and is highly reactive, enabling these alkaloids to interact with a wide array of proteins and enzymes. nih.gov This positively charged nitrogen contributes to the planarity of the molecule, facilitating its intercalation into DNA. researchgate.netnih.gov The interaction with DNA is a key mechanism underlying the biological effects of QBAs, influencing processes like gene expression and telomerase activity. nih.gov The iminium form, which contains the quaternary nitrogen, is the active form that binds to DNA. muni.cz

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis of this compound and its analogues has been a subject of interest to explore their therapeutic potential. Total synthesis routes have been developed for chelirubine, this compound, sanguirubine (B1198575), and sanguilutine (B1208826). researchgate.net These synthetic efforts are crucial for producing these compounds for further study, as their isolation from natural sources can be challenging. muni.cz

The characterization of synthesized analogues and derivatives is typically achieved through various spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netmdpi.comchemmethod.comukm.myafr-journal.com These techniques are essential for confirming the chemical structures of the newly synthesized compounds. chemmethod.comukm.my For instance, the free base of this compound, upon treatment with aqueous ammonia (B1221849), was determined to be bis(5,6-dihydrochelilutin-6-yl)amine, and its structure was elucidated using 2D NMR spectroscopy and mass spectrometry. researchgate.netcas.cz The synthesis of various derivatives, such as those with modifications at the C-6 position, has been explored to understand how structural changes affect biological activity. mdpi.com

Comparative Studies of Biological Activities of this compound, Sanguinarine (B192314), Chelerythrine, and other Related QBAs

Comparative studies of QBAs reveal significant differences in their biological activities, which can be attributed to their structural variations. nih.govresearcher.liferesearchgate.net For example, in studies on Jurkat leukemia cells, sanguinarine and sanguirubine were found to be more potent in inducing cell death compared to chelerythrine, sanguilutine, and this compound, which only partially overcame resistance to apoptosis. nih.govresearcher.liferesearchgate.net

In terms of anti-inflammatory activity, the presence of a methylenedioxy ring at C7-C8, as seen in sanguinarine and sanguirubine, is important for reducing TNF-α secretion. vfu.cz this compound, which has methoxy groups at these positions, shows different activity profiles. chiba-u.jp Cytotoxicity studies have also shown variations among these alkaloids. For instance, one study found that sanguinarine exhibited the highest cytotoxicity among several benzophenanthridine alkaloids. frontiersin.org Another study reported that the antiproliferative activities of sanguilutine and this compound are linked to the induction of oxidative stress, with IC50 values against various cancer cell lines ranging from 0.04 to 0.84 µg/mL. mdpi.com

The table below summarizes the comparative cytotoxic activities of this compound and related QBAs against different cancer cell lines.

AlkaloidCell LineIC50 (µg/mL)Reference
Sanguilutine HeLa~0.46 mdpi.com
A2780~0.04 mdpi.com
HL-60~0.1 mdpi.com
This compound HeLa~0.84 mdpi.com
A2780~0.16 mdpi.com
HL-60~0.4 mdpi.com

These comparative analyses are crucial for understanding the structure-activity relationships within the QBA family and for guiding the design of new analogues with enhanced and more specific biological activities. d-nb.infomdpi.com

Preclinical Research and in Vitro / in Vivo Studies

In Vitro Efficacy Studies

The in vitro evaluation of chelilutine has utilized a variety of human-derived cell lines to characterize its potential as an anticancer agent. nih.gov The selection of these cell lines is critical as they serve as preclinical models to investigate the compound's efficacy and mechanism of action. nih.gov Cancer cell lines are chosen to represent different types of malignancies, allowing for the assessment of this compound's activity across a spectrum of cancers. synthego.com These cell lines, such as the NCI-60 panel, are well-characterized and often retain the genomic signatures of the primary tumors from which they were derived, making them valuable tools in initial drug screening. nih.govnih.gov

In contrast to cancer cell lines, which are often "immortal" and can divide indefinitely in a laboratory setting, normal, non-malignant cells are used as controls to determine the selectivity of the compound. synthego.comscispace.com The comparison between the effects on cancerous and normal cells is crucial for evaluating the potential for therapeutic efficacy with minimal toxicity to healthy tissues. Studies have included various cancer cell lines, though specific lines used in this compound research are detailed in subsequent sections. The use of primary cancer cells, which are taken directly from tumor tissue, can provide a more biologically representative model, though immortalized cell lines are more commonly used due to their ease of culture and manipulation. synthego.com

The characterization of these cell lines involves understanding their genetic and phenotypic profiles, which can influence their response to therapeutic agents. synthego.com This includes knowledge of specific mutations and gene expression patterns that may confer sensitivity or resistance to compounds like this compound. synthego.com

Table 1: Examples of Cell Line Types Used in In Vitro Research

Cell Line TypeDescriptionCommon Applications in Drug Discovery
Cancer Cell Lines Derived from various human tumors and are immortalized to grow indefinitely in culture. synthego.comScreening for anticancer activity, mechanism of action studies, identifying biomarkers of response. nih.govsynthego.com
Normal Cell Lines Derived from non-cancerous tissues and have a finite lifespan in culture.Assessing cytotoxicity and selectivity of a compound, providing a baseline for toxicity to healthy cells. scispace.com
Primary Cells Isolated directly from tissues and are not immortalized. synthego.comProviding a more biologically relevant model of the in vivo environment, though they are more challenging to culture. synthego.com

Cell viability and proliferation assays are fundamental in vitro tools to quantify the cytotoxic and cytostatic effects of this compound. labome.com These assays measure the number of healthy, metabolically active cells in a population and can indicate a compound's ability to inhibit cell growth or induce cell death. labome.com A variety of methods are employed, each with its own principles and detection methods. sigmaaldrich.com

Commonly used assays include those based on metabolic activity, such as the MTT and XTT assays. sigmaaldrich.com The MTT assay, for example, is a colorimetric assay where the yellow tetrazolium salt MTT is reduced to a purple formazan (B1609692) product by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells. sigmaaldrich.com The intensity of the purple color is proportional to the number of living cells. sigmaaldrich.com Similarly, the XTT assay results in a water-soluble formazan product, offering high sensitivity. sigmaaldrich.com Luminescent ATP assays, which measure the amount of ATP present in cell cultures, are another sensitive method for determining cell viability. sigmaaldrich.com

Proliferation can also be assessed by measuring DNA synthesis. labome.com The BrdU assay involves the incorporation of the nucleoside analog bromodeoxyuridine (BrdU) into newly synthesized DNA, which is then detected with a specific antibody. sigmaaldrich.com An alternative is the EdU assay, which uses a modified nucleoside that is detected via a "click" chemistry reaction, a faster and less harsh method than the BrdU assay. sigmaaldrich.com

These assays provide quantitative data on the dose-dependent effects of this compound on different cell lines, allowing for the determination of key parameters like the IC50 value (the concentration of a drug that inhibits a biological process by 50%).

Table 2: Common Cell Viability and Proliferation Assays

Assay TypePrincipleDetection Method
MTT Assay Reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells. sigmaaldrich.comSpectrophotometer (Colorimetric) sigmaaldrich.com
XTT Assay Reduction of XTT to a water-soluble formazan product by metabolically active cells. sigmaaldrich.comSpectrophotometer (Colorimetric) sigmaaldrich.com
Luminescent ATP Assay Measurement of ATP, a marker of metabolically active cells, using a luciferase-based reaction. sigmaaldrich.comLuminometer sigmaaldrich.com
BrdU/EdU Assay Incorporation of a thymidine (B127349) analog (BrdU or EdU) into newly synthesized DNA during cell proliferation. sigmaaldrich.comELISA, Flow Cytometry, or Microscopy sigmaaldrich.com
Crystal Violet Staining Staining of adherent cells to measure cell viability. labome.comSpectrophotometer (Colorimetric) labome.com

To determine the mode of cell death induced by this compound, specific assays are used to distinguish between apoptosis (programmed cell death) and necroptosis (programmed necrosis). uni-magdeburg.de A widely used method is Annexin-V/propidium (B1200493) iodide (PI) staining followed by flow cytometry. uni-magdeburg.de In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin-V. uni-magdeburg.de Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. uni-magdeburg.debioradiations.com This allows for the differentiation of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells. bioradiations.com

To further distinguish between late apoptosis and necroptosis, which both stain positive for Annexin-V and PI, additional markers are analyzed. uni-magdeburg.de The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. The cleaved form, cPARP, can be detected by Western blot. immunologyresearchjournal.com Conversely, necroptosis is characterized by the phosphorylation of Mixed Lineage Kinase Domain-Like protein (pMLKL). uni-magdeburg.de Upon phosphorylation by RIPK3, MLKL translocates to the plasma membrane, leading to its rupture. uni-magdeburg.de The detection of pMLKL via Western blot or immunofluorescence is a key indicator of necroptosis. abcam.com

Image-based flow cytometry can also be employed to analyze the morphology of the nucleus after PI staining. uni-magdeburg.de In late apoptotic cells, the chromatin is condensed, leading to intense, spot-like PI staining, whereas necroptotic cells exhibit a more diffuse nuclear staining. bioradiations.com

Table 3: Methods for Detecting Apoptosis and Necroptosis

MethodTargetCell Death Pathway Indicated
Annexin-V/PI Staining Phosphatidylserine exposure and plasma membrane integrity. uni-magdeburg.deApoptosis (early and late), Necrosis/Necroptosis uni-magdeburg.de
cPARP Detection Cleaved Poly(ADP-ribose) polymerase. immunologyresearchjournal.comApoptosis immunologyresearchjournal.com
pMLKL Detection Phosphorylated Mixed Lineage Kinase Domain-Like protein. uni-magdeburg.deNecroptosis uni-magdeburg.de
Nuclear Morphology Analysis Chromatin condensation. bioradiations.comDistinguishes late apoptosis from necroptosis. bioradiations.com

Cell cycle analysis by flow cytometry is a powerful technique to investigate whether this compound affects the progression of cells through the different phases of the cell cycle. thermofisher.com This method relies on staining the cellular DNA with a fluorescent dye that binds stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA. abcam.com

Cells are typically fixed to permeabilize their membranes, allowing the dye to enter and bind to the DNA. abcam.com Common dyes used for this purpose include propidium iodide (PI), 7-aminoactinomycin-D (7-AAD), and DAPI. biocompare.com When the stained cells are passed through a flow cytometer, the fluorescence intensity of each cell is measured. thermofisher.com A histogram of DNA content versus cell count is then generated. thermofisher.com

This histogram displays distinct peaks corresponding to the different phases of the cell cycle. thermofisher.com Cells in the G0/G1 phase have a normal (2N) amount of DNA and form the first peak. Cells in the G2/M phase have double the amount of DNA (4N) and form the second, taller peak. abcam.com Cells that are actively synthesizing DNA in the S phase will have a DNA content between 2N and 4N and will be distributed between the G1 and G2/M peaks. abcam.com By analyzing the distribution of cells in these phases, researchers can determine if this compound causes cell cycle arrest at a specific checkpoint, which is a common mechanism of action for many anticancer drugs. researchgate.net

Table 4: Cell Cycle Phases and Their DNA Content

Cell Cycle PhaseDNA ContentDescription
G0/G1 Phase 2NResting phase/Gap 1: Cell growth and preparation for DNA synthesis.
S Phase Between 2N and 4NSynthesis phase: DNA replication occurs. abcam.com
G2/M Phase 4NGap 2/Mitosis: Cell growth continues, and the cell prepares for division/cell division occurs. abcam.com
Sub-G1 <2NRepresents apoptotic cells with fragmented DNA. thermofisher.com

Gene expression profiling provides a comprehensive view of how this compound alters the transcriptional landscape of a cell. thermofisher.com This is achieved by measuring the levels of messenger RNA (mRNA) for thousands of genes simultaneously. thermofisher.com Two common techniques for this are RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR). thermofisher.com

RNA sequencing is a high-throughput method that allows for the analysis of the entire transcriptome, providing a global view of gene expression changes induced by this compound. rna-seqblog.com It can identify not only changes in the expression levels of known genes but also discover novel transcripts and splice variants. thermofisher.com The results of RNA-seq are often presented as heat maps, which visually represent the up- or down-regulation of genes across different conditions. researchgate.net

Quantitative PCR (qPCR) is a more targeted approach used to measure the expression of a specific set of genes with high sensitivity and accuracy. ibidi.com It is often used to validate the findings from RNA-seq or to investigate the expression of genes known to be involved in specific cellular pathways, such as apoptosis or cell cycle regulation. rna-seqblog.com In qPCR, the amount of a specific mRNA is quantified in real-time during the PCR amplification process, typically using a fluorescent dye like SYBR Green or a probe-based system. ibidi.com The expression level of the target gene is usually normalized to a housekeeping gene, which is a gene that is expressed at a constant level in the cells, to ensure accurate relative quantification. ibidi.com

Table 5: Comparison of Gene Expression Profiling Techniques

TechniqueScopeKey FeaturesCommon Applications
RNA Sequencing (RNA-seq) Transcriptome-wideProvides a comprehensive and unbiased view of gene expression, can identify novel transcripts. thermofisher.comrna-seqblog.comGlobal analysis of gene expression changes, discovery of new biomarkers and therapeutic targets. thermofisher.com
Quantitative PCR (qPCR) TargetedHighly sensitive and specific for quantifying the expression of a limited number of genes. ibidi.comValidation of RNA-seq data, analysis of specific gene pathways. rna-seqblog.com

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in cell lysates after treatment with this compound. azurebiosystems.combio-rad-antibodies.com This method provides insight into the molecular mechanisms underlying the compound's effects, such as the induction of apoptosis or cell cycle arrest, by examining changes in key regulatory proteins. nlk.cz

The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. azurebiosystems.com A primary antibody binds to the target protein, and a secondary antibody, which is conjugated to an enzyme or a fluorescent dye, binds to the primary antibody. azurebiosystems.com In chemiluminescent detection, the enzyme catalyzes a reaction that produces light, which is captured by an imager. azurebiosystems.com The intensity of the resulting band on the blot is proportional to the amount of the target protein. bio-rad.com

To ensure accurate quantification, the results are typically normalized to a loading control, which is a protein that is expressed at a constant level in the cells, such as β-actin, GAPDH, or α-tubulin. thermofisher.com This corrects for any variations in the amount of protein loaded into each lane of the gel. bio-rad.com By comparing the protein expression levels in treated versus untreated cells, researchers can determine if this compound up- or down-regulates the expression of specific proteins involved in its mechanism of action. thermofisher.com

Table 6: Key Proteins Analyzed by Western Blot in Cancer Research

Protein CategoryExamplesSignificance
Apoptosis Regulators Bcl-2 family proteins, Caspases, PARP immunologyresearchjournal.comIndicate the induction of programmed cell death. immunologyresearchjournal.com
Cell Cycle Regulators Cyclins, Cyclin-dependent kinases (CDKs), p21, p27Reveal effects on cell cycle progression and checkpoints.
Signal Transduction Proteins Kinases (e.g., Akt, MAPK), transcription factors (e.g., NF-κB)Elucidate the signaling pathways affected by the compound.
DNA Damage Response Markers γH2AX, p53Indicate the induction of DNA damage and the cellular response. immunologyresearchjournal.com

Biochemical Assays for Enzyme Inhibition and Receptor Binding

This compound has been the subject of various biochemical assays to determine its potential as an inhibitor of specific enzymes and its ability to bind to cellular receptors. These studies are crucial in elucidating the compound's mechanism of action at a molecular level.

One area of investigation has been its effect on cholinesterases. In vitro enzymatic inhibition assays have been employed to assess the inhibitory capacity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. mdpi.com Such assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). waters.com

Beyond enzyme inhibition, receptor binding assays are utilized to evaluate the affinity of this compound for various receptors. merckmillipore.commerckmillipore.com These assays often use radiolabeled ligands that are known to bind to a specific receptor. merckmillipore.com By measuring the displacement of the radioligand by this compound, researchers can determine the compound's binding affinity. merckmillipore.com For instance, studies have explored the interaction of related benzophenanthridine alkaloids with dopamine (B1211576) receptors. chemistry-chemists.com The structural features of these alkaloids, including their planar configuration and molecular charge distribution, are thought to facilitate their interaction with various cellular components, including enzymes and receptors. researchgate.net

Table 1: Biochemical Assays Investigating this compound and Related Compounds

Assay Type Target Key Findings Reference
Enzyme Inhibition Assay Acetylcholinesterase (AChE) This compound and related alkaloids have been evaluated for their inhibitory effects on AChE. mdpi.comresearchgate.net mdpi.comresearchgate.net
Enzyme Inhibition Assay Butyrylcholinesterase (BChE) The inhibitory potential of this compound against BChE has been a subject of study. mdpi.com mdpi.com
Receptor Binding Assay Dopamine Receptors Related alkaloids have been studied for their binding affinity to dopamine receptors. chemistry-chemists.com chemistry-chemists.com
General Enzyme Inhibition Various enzymes The structural characteristics of benzophenanthridine alkaloids suggest potential for broad enzyme inhibition. researchgate.net researchgate.net

In Vivo Animal Model Investigations (Excluding Clinical Human Data)

In vivo studies using animal models are indispensable for evaluating the physiological effects, safety, and therapeutic potential of compounds like this compound before any consideration for human trials. nih.govbiotechfarm.co.il These investigations provide a more complex biological context than in vitro assays.

To investigate the anticancer potential of this compound and its related compounds, researchers have utilized various animal models of cancer, including melanoma and leukemia.

For melanoma research, mouse models are commonly employed. nih.gov One such model is the B16F10 melanoma cell line derived from C57BL/6 mice, which is known for its high metastatic potential and is frequently used to screen antitumor drugs. nih.gov Xenograft models, where human melanoma cells (like the A375 cell line) are implanted into immunocompromised mice (e.g., nude mice), are also a staple in melanoma research. jkslms.or.krtandfonline.com These models allow for the study of tumor growth and the efficacy of potential treatments in a living organism. jkslms.or.krtandfonline.com

In the context of leukemia , several animal models have been developed to mimic the human disease. nih.govnih.gov Xenograft models involving the implantation of human leukemia cell lines (such as WSU-CLL, HL-60, K-562, MOLM13, and MOLT-4) into immunocompromised mice (e.g., SCID or NOD/SCID mice) are frequently used for preclinical testing. nih.govaltogenlabs.comfrontiersin.org Patient-derived xenografts (PDX), where primary leukemia cells from patients are engrafted into mice, offer a more clinically relevant model that can help predict treatment responses. frontiersin.orgplos.org Additionally, transgenic zebrafish models have been generated to study the genetic drivers of leukemia, such as FLT3-ITD and NPM1 mutations. nih.gov

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound like this compound. biotechfarm.co.ilbioivt.com These studies track the concentration of the drug in the body over time and are crucial for determining appropriate dosing regimens and predicting how the drug will behave in humans. biotechfarm.co.ilbienta.netresearchgate.net

Typically, PK studies involve administering the compound to animals, such as rats or mice, through various routes (e.g., intravenous, oral) and then collecting biological samples (e.g., blood, plasma, urine, feces) at different time points. bioivt.combienta.net The concentration of the compound and its metabolites in these samples is then measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). bienta.netresearchgate.net

The data from these studies are used to calculate key PK parameters, including:

Absorption: How the drug enters the bloodstream.

Distribution: Where the drug travels in the body.

Metabolism: How the drug is broken down by the body.

Excretion: How the drug and its metabolites are eliminated from the body. biotechfarm.co.il

While specific ADME data for this compound is not extensively detailed in the provided results, the methodologies for conducting such studies in animal models are well-established. nih.govbiotechfarm.co.ilbioivt.combienta.net

Pharmacodynamic (PD) studies investigate the effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and its biological effect. nih.govnih.govfrontiersin.org In animal models, PD studies for a compound like this compound would focus on its interaction with its intended molecular targets and the subsequent modulation of relevant biomarkers. nih.govfrontiersin.org

For example, if this compound is being investigated as an anticancer agent, PD studies might measure the inhibition of a target enzyme within the tumor tissue or changes in the expression of proteins involved in cell proliferation or apoptosis. mdpi.com These studies often run in parallel with PK studies to establish a PK/PD relationship, which helps in understanding the dose-response relationship and optimizing dosing schedules. nih.govnih.govfrontiersin.org The goal is to demonstrate that the drug reaches its target in sufficient concentrations to elicit the desired therapeutic effect. frontiersin.org

A critical step in the preclinical evaluation of any potential anticancer agent is to assess its ability to inhibit tumor growth in vivo. This is commonly done using xenograft or syngeneic animal models. nih.gov

In xenograft models , human cancer cells are implanted into immunodeficient mice. nih.govplos.org For instance, studies have investigated the effects of chelidonine (B1668607), a related alkaloid, on the growth of NRAS-mutant tumor cells in nude mice. researchgate.net Similarly, the impact of various compounds on the growth of colon cancer and melanoma xenografts has been evaluated. nih.govtandfonline.complos.org These studies typically involve treating tumor-bearing mice with the compound and monitoring tumor volume over time compared to a control group. nih.govnih.govplos.orgresearchgate.netresearchgate.net

Syngeneic models involve implanting cancer cells from a specific mouse strain into mice of the same strain, which have a competent immune system. This allows for the study of the interaction between the treatment, the tumor, and the host immune system.

Studies on chelidonine and tetrandrine (B1684364) have demonstrated a dose-dependent inhibition of B16F10 melanoma cell proliferation in vitro, and a reduction in tumor volume in a melanoma model in C57BL/6 mice. nih.gov

Table 2: Representative Tumor Growth Inhibition Studies

Compound(s) Animal Model Cancer Type Key Findings Reference
Chelidonine Nude mice NRAS-mutant cancers Suppressed tumor growth with minimal toxicity. researchgate.net
Chelidonine and Tetrandrine C57BL/6 mice Melanoma (B16F10) Combination effectively suppressed tumor growth in a dose-dependent manner. nih.gov
CysLT1R Antagonists Nude mice Colon Cancer (HCT-116) Significantly reduced tumor size. plos.org
Sanguinarine (B192314) Nude mice Melanoma (A375) Effective in inhibiting tumor growth. tandfonline.com

Following in vivo studies, the analysis of animal tissues provides crucial information about the effects of a compound at the cellular and molecular levels. nih.govuvigo.es

Histopathological analysis involves the microscopic examination of tissue sections to identify structural changes. nih.govagrojournal.org Tissues from treated and control animals are typically fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize cellular morphology. nih.govagrojournal.org This can reveal treatment-induced effects such as necrosis or apoptosis in tumor tissue, or potential toxicity in other organs. jkslms.or.krnih.gov For example, in studies of sanguinarine in a melanoma xenograft model, HE (hematoxylin and eosin) staining was used to assess the condition of various organs. tandfonline.com

Analytical Methodologies for Research Applications

Isolation and Purification Techniques from Natural Sources

Chelilutine is typically found in plant species of the Papaveraceae family, such as Sanguinaria canadensis (bloodroot) and Macleaya spp., often alongside other structurally related alkaloids like sanguinarine (B192314), chelerythrine (B190780), and chelirubine. Its isolation is a multi-step process involving initial extraction from the plant matrix followed by chromatographic purification.

Chromatography is the cornerstone of purifying this compound from the complex mixture of alkaloids present in the initial plant extract.

Column Chromatography: This is the primary technique used for the large-scale separation of alkaloids. nih.gov The crude alkaloid extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel due to its efficacy in separating alkaloids. nih.gov A gradient elution is typically employed, starting with non-polar solvents and gradually increasing the polarity. This differential elution allows for the separation of alkaloids based on their polarity, with this compound eluting in specific fractions.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used to monitor the progress of column chromatography. By spotting fractions onto a TLC plate and developing it with an appropriate solvent system, researchers can identify which fractions contain this compound (often visualized under UV light or with a Dragendorff's reagent spray). This allows for the pooling of relevant fractions for further purification.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound for analytical standards or biological assays, preparative HPLC is often used. This technique offers higher resolution and efficiency than standard column chromatography.

The initial step in isolating this compound is its extraction from the dried and ground plant material, typically the rhizomes.

Solvent Extraction: The plant biomass is commonly extracted with solvents such as methanol, often at elevated temperatures to increase efficiency. An alternative method involves treating the plant material with an ammonia (B1221849) solution to liberate the alkaloid free bases, followed by extraction with an organic solvent like trichloromethane. nih.gov

Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The initial organic extract (e.g., methanolic or chloroform) is often acidified, which converts the alkaloid bases into their salt forms, rendering them soluble in an aqueous layer. This aqueous layer is then separated, basified (e.g., with ammonia) to precipitate the alkaloid free bases, which can then be collected by filtration or re-extracted into a fresh organic solvent. nih.gov This process effectively separates the alkaloids from neutral and acidic plant components.

Quantification Techniques in Biological Matrices and Plant Extracts

Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and biological activity assessments. High-performance liquid chromatography coupled with various detectors is the method of choice.

HPLC provides the necessary separation power to resolve this compound from other co-occurring alkaloids in complex samples. nih.gov The choice of detector provides the required sensitivity and selectivity for accurate quantification. nih.govmdpi.com

HPLC with Diode Array Detection (DAD): HPLC-DAD is a robust method for quantification. researchgate.net this compound, like other benzophenanthridine alkaloids, possesses strong UV absorbance, allowing for its detection and quantification. nih.gov The method is validated for linearity, precision, and accuracy. phcogres.comnih.gov

HPLC with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This is the most sensitive and selective method for quantifying this compound, especially at low concentrations in complex biological matrices like plasma or urine. researchgate.net The technique separates the compounds by HPLC, and the mass spectrometer then selectively detects this compound based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interference from other matrix components. nih.gov

Below is a table summarizing typical conditions for the analysis of benzophenanthridine alkaloids like this compound.

ParameterHPLC-DAD ConditionsHPLC-ESI-MS/MS Conditions
Column C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm)C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm)
Mobile Phase Gradient of Acetonitrile and Water (often with formic acid or an ionic liquid) nih.govresearchgate.netGradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid researchgate.net
Flow Rate ~1.0 mL/min mdpi.com~0.2-0.4 mL/min
Detection Diode Array Detector (DAD), monitoring at ~280 nmTriple Quadrupole Mass Spectrometer with ESI (Positive Ion Mode)
Quantification External standard calibration curveMultiple Reaction Monitoring (MRM) of specific parent/daughter ion transitions

Spectroscopic methods are vital for the unambiguous confirmation of this compound's structure and for assessing the purity of the isolated compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. researchgate.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (such as COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals in the molecule's complex pentacyclic structure. This provides definitive proof of its identity and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of this compound. Tandem MS (MS/MS) experiments, which involve fragmenting the molecule, provide crucial information about its structural components, further confirming its identity. For this compound, the protonated molecule is observed at a mass-to-charge ratio (m/z) of 348. researchgate.net

UV-Vis Spectroscopy: The extended conjugated system of the benzophenanthridine core gives this compound a characteristic ultraviolet-visible absorption spectrum. nih.gov This spectrum can be used for preliminary identification and for quantification via HPLC-DAD. The absorption pattern can change with solvent and pH. nih.gov

Fluorescence Spectroscopy: Benzophenanthridine alkaloids are known to be fluorescent. nih.govacs.orgacs.org The fluorescence properties (excitation and emission wavelengths) are dependent on the molecular structure and the solvent environment. nih.gov In aqueous solutions, the fluorescence intensity of related alkaloids has been shown to be highly pH-dependent. nih.gov This property can be exploited for developing sensitive detection methods.

The table below summarizes key spectroscopic data for this compound and its class of compounds.

TechniqueObservation for this compound / Benzophenanthridines
Mass Spectrometry (MS) Protonated Molecule [M+H]⁺: m/z 348 researchgate.net
¹H NMR Complex aromatic signals and characteristic signals for methoxy (B1213986) and N-methyl groups.
¹³C NMR Resonances corresponding to the pentacyclic aromatic structure and substituent groups.
UV-Vis Absorption Characteristic absorption maxima due to the conjugated aromatic system.
Fluorescence Exhibits fluorescence with emission maxima dependent on solvent and pH. nih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Molecular Targets and Pathways

Future research should aim to comprehensively map the molecular targets and signaling pathways influenced by Chelilutine. While existing studies suggest its involvement in apoptosis induction and overcoming drug resistance researchgate.netnih.gov, deeper investigation into specific protein interactions and gene expression changes is warranted. Identifying novel targets could reveal new therapeutic strategies and expand the potential applications of this compound.

For instance, research has indicated that quaternary benzophenanthridine alkaloids (QBAs), including this compound, act as Smac mimetics by downregulating apoptosis inhibitors like cIAP1 and cIAP2 nih.gov. Further studies could focus on identifying other endogenous proteins or pathways that this compound modulates, potentially including those involved in cell cycle regulation, DNA damage response, or immune modulation. Understanding these interactions at a molecular level will be critical for rational drug design and predicting efficacy in various disease models.

Potential Molecular Target/PathwayProposed Mechanism of ActionPreclinical Rationale
cIAP1/cIAP2Smac mimetic activity, apoptosis inductionOvercoming resistance to apoptosis nih.gov
Nuclear Receptors (e.g., HNF4α)Modulation of gene expressionPotential role in drug metabolism and cancer pathways researchgate.net
Microtubule dynamicsCytotoxic and anti-microtubular effectsPotential for cell cycle arrest researchgate.net
Drug efflux pumps (e.g., P-gp)Inhibition of activityReversing multidrug resistance researchgate.net

Development of Advanced In Vitro Models (e.g., Organ-on-Chip)

To better mimic the complex in vivo environment and improve the predictive power of preclinical studies, the development and application of advanced in vitro models are essential. Traditional 2D cell cultures may not fully capture the intricate cellular interactions and microenvironmental cues relevant to this compound's efficacy and behavior.

The use of organ-on-chip technologies, 3D cell cultures, and patient-derived organoids could provide more physiologically relevant platforms for assessing this compound's effects. These models can help elucidate how this compound interacts with different cell types within a specific tissue context, its pharmacokinetic properties within a micro-tissue environment, and its ability to induce desired cellular responses or overcome resistance mechanisms in a more complex setting. For example, studies exploring this compound's effects on apoptosis-resistant cell lines, such as Jurkat leukemia cells deficient in caspases or FADD, have already provided insights into its mechanisms nih.govmdpi.com. Future research could leverage these advanced models to investigate these effects in a more dynamic and integrated manner.

Rational Design of this compound Analogues with Improved Biological Profiles

The chemical structure of this compound offers opportunities for modification to enhance its therapeutic properties, such as potency, selectivity, bioavailability, and reduced off-target effects. Rational design of this compound analogues, guided by structure-activity relationship (SAR) studies, is a critical preclinical strategy.

Research into isoquinoline (B145761) alkaloids has identified various derivatives and analogues with modified structures that exhibit altered biological activities researchgate.netrsc.org. Future work could focus on synthesizing and evaluating novel this compound derivatives designed to optimize interactions with specific molecular targets or pathways identified in preclinical studies. This might involve modifications to the core benzophenanthridine scaffold or alterations to substituent groups to improve cellular uptake, metabolic stability, or target engagement. Such efforts are aimed at creating compounds with superior preclinical efficacy and a more favorable safety profile for potential clinical translation.

Analogue Design StrategyPotential ImprovementRationale
Scaffold ModificationEnhanced target binding, altered pharmacokineticsExploring SAR to optimize potency and selectivity researchgate.netrsc.org
Functional Group Addition/SubstitutionImproved solubility, reduced toxicityTailoring physicochemical properties for better drugability
Prodrug DevelopmentEnhanced bioavailability, targeted deliveryIncreasing therapeutic index and efficacy

Investigation of Synergistic Effects with other Bioactive Compounds or Preclinical Agents

Exploring the synergistic potential of this compound when combined with other bioactive compounds or established preclinical agents represents a significant avenue for future research. Synergistic combinations can lead to enhanced therapeutic outcomes, reduced required doses of individual agents, and potentially overcome drug resistance mechanisms.

Studies have indicated that certain benzophenanthridine alkaloids, including this compound, can exhibit synergistic cytotoxic effects when used in combination with other agents researchgate.netresearchgate.net. For instance, research suggests that sanguinarine (B192314), a related alkaloid, can have synergistic effects with other quaternary benzophenanthridine alkaloids (QBAs) against cancer cell lines, potentially enhancing cytotoxicity beyond additive effects researchgate.net. Future preclinical investigations should systematically evaluate this compound in combination therapies, targeting various cancer types or disease models. This includes combinations with conventional chemotherapeutics, targeted therapies, or other natural products, with a focus on identifying synergistic ratios and understanding the underlying molecular mechanisms that drive these combined effects.

Compound Name Table:

Common NameScientific Name (if applicable)
This compoundThis compound
SanguinarineSanguinarine
Chelerythrine (B190780)Chelerythrine
Sanguirubine (B1198575)Sanguirubine
ChelirubineChelirubine
Sanguilutine (B1208826)Sanguilutine
AllocryptopineAllocryptopine
Macarpine (B1218228)Macarpine
BerberineBerberine
CoptisineCoptisine
ProtopineProtopine
SanguidimerineSanguidimerine
SanguidaridineSanguidaridine
AvicineAvicine
NoravicineNoravicine
NK109NK109
NK314NK314

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Chelilutine, and how can researchers optimize reaction yields?

  • Methodological Answer : Begin with literature reviews to identify established synthetic routes (e.g., nucleophilic substitution, catalytic cross-coupling). Optimize yields by systematically varying parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Validate purity via HPLC (>95%) and characterize intermediates via 1^1H/13^13C NMR . For reproducibility, document all protocols with step-by-step stoichiometric ratios and reaction timelines .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine orthogonal methods:

  • NMR : Confirm backbone structure and functional groups (1^1H, 13^13C, 2D-COSY).
  • HPLC-MS : Assess purity (>98%) and detect trace impurities.
  • XRD : Resolve crystalline form discrepancies.
    Cross-reference spectral data with computational simulations (DFT) to validate assignments .

Q. How should researchers evaluate this compound’s stability under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to stress-test results (acid/base/oxidative conditions). Use Arrhenius modeling to extrapolate shelf-life predictions .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell-based assays be resolved?

  • Methodological Answer :

  • Replication : Repeat assays in triplicate with standardized cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Data Normalization : Adjust for batch effects (e.g., passage number, media composition) using ANOVA or mixed-effects models .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target pathways influencing results .

Q. What experimental designs are recommended to isolate this compound’s target-binding kinetics from nonspecific interactions?

  • Methodological Answer :

  • SPR/BLI : Measure real-time binding affinities (KdK_d, kon/koffk_{on}/k_{off}) under varying ionic strengths.
  • Competitive Assays : Use labeled probes (e.g., fluorescent analogs) to differentiate specific vs. nonspecific binding.
  • Negative Controls : Include structurally analogous inert compounds to baseline noise .

Q. How can researchers validate this compound’s enantiomeric purity when traditional chiral chromatography fails?

  • Methodological Answer :

  • VCD/ORD : Compare experimental vibrational circular dichroism (VCD) or optical rotation data to computational predictions.
  • Cocrystallization : Co-crystallize with a chiral resolving agent and analyze via XRD .
  • Enzymatic Assays : Use enantiomer-specific enzymes (e.g., lipases) to quantify residual impurities .

Data Presentation and Reproducibility Guidelines

  • Tables : Include comparative datasets (e.g., IC50_{50} values across assays) with error margins and p-values .
  • Supplementary Materials : Archive raw spectra, crystallographic data, and statistical code in FAIR-compliant repositories .
  • Ethical Reporting : Disclose conflicts (e.g., solvent effects on cell viability) and adhere to NIH preclinical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.